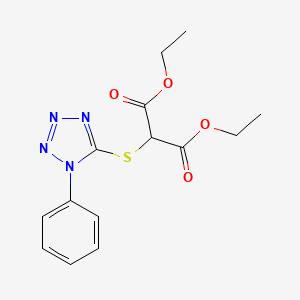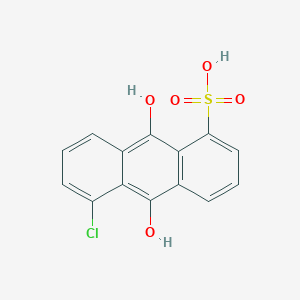
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid is an organic compound derived from anthracene It is characterized by the presence of chlorine, hydroxyl, and sulfonic acid functional groups attached to the anthracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid typically involves multiple steps:
Sulfonation: Anthracene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group at the 1-position.
Chlorination: The sulfonated anthracene is then chlorinated using a chlorinating agent such as sodium chlorate to introduce the chlorine atom at the 5-position.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce hydroxyl groups at the 9 and 10 positions. .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways: It may affect oxidative stress pathways by generating reactive oxygen species (ROS) or by modulating antioxidant defenses
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroxyanthracene: Lacks the chlorine and sulfonic acid groups.
Anthraquinone-1-sulfonic acid: Lacks the hydroxyl groups.
5-Chloroanthracene: Lacks the hydroxyl and sulfonic acid groups.
Uniqueness
5-Chloro-9,10-dihydroxyanthracene-1-sulfonic acid is unique due to the combination of chlorine, hydroxyl, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these functional groups .
Eigenschaften
CAS-Nummer |
55080-07-4 |
|---|---|
Molekularformel |
C14H9ClO5S |
Molekulargewicht |
324.7 g/mol |
IUPAC-Name |
5-chloro-9,10-dihydroxyanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9ClO5S/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17/h1-6,16-17H,(H,18,19,20) |
InChI-Schlüssel |
CADWFOYKVUGUGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=C3C=CC=C(C3=C2O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

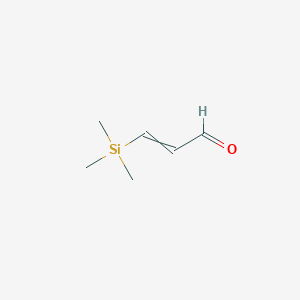
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
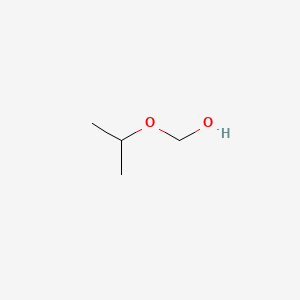
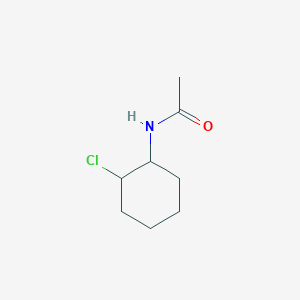
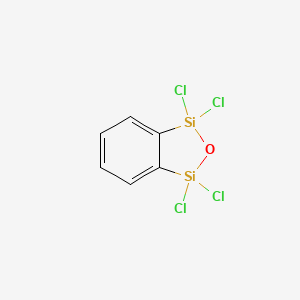
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
